2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid
Description
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene ring and a propanoic acid side chain. The thiophene substituent introduces aromaticity and sulfur-based electronic effects, while the propanoic acid group enhances solubility and enables interactions with biological targets via carboxylate functionalities.
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7(11(15)16)13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFASMYAOFYYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine.
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a reaction with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid has several applications in scientific research, including medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry: This compound serves as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Due to the unique electronic properties of the thiophene and pyridazine rings, this compound is useful in developing organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
- Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine.
- Formation of the Propanoic Acid Side Chain: The propanoic acid side chain is introduced through a reaction with a suitable alkylating agent.
Potential Products Formed
During the synthesis or reactions involving this compound, the following major products may be formed:
- Oxidation: Sulfoxides or sulfones.
- Reduction: Dihydropyridazine derivatives.
- Substitution: Substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetic Acid (CAS 1017326-15-6)
This analogue replaces the propanoic acid group with a shorter acetic acid chain (C10H8N2O3S, MW 236.25). The acetic acid variant may exhibit lower steric hindrance in binding pockets but reduced solubility in nonpolar environments .
N-[2-(Methylsulfanyl)phenyl]-2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide (CAS 1251560-29-8)
Here, the propanoic acid is amidated with a methylthio-substituted aniline (C18H17N3O2S2, MW 371.48). Such structural changes are common in prodrug strategies to optimize bioavailability .
Table 1: Comparison of Side Chain Modifications
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound (Propanoic Acid) | C12H12N2O3S | 264.30* | Longer chain, higher lipophilicity |
| Acetic Acid Analogue | C10H8N2O3S | 236.25 | Shorter chain, reduced steric effects |
| Propanamide Derivative | C18H17N3O2S2 | 371.48 | Thioether group, enhanced hydrophobicity |
*Note: Molecular weight calculated based on structural formula.
Pyridazinone Derivatives with Aromatic Substituents
2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-yl]acetic Acid (CAS 955964-45-1)
This derivative substitutes thiophene with a 4-fluoro-2-methoxyphenyl group (C13H11FN2O4, MW 302.24). The methoxy group may participate in hydrogen bonding or π-stacking interactions, influencing target affinity .
2-[3-(Chlorophenyl)-6-Oxo-1,6-Dihydropyridazin-1-yl]acetic Acid (CAS 1092333-60-2)
A chloro-substituted phenyl group replaces thiophene (C18H13ClO4, MW 328.75). Chlorine’s electronegativity and size may enhance binding to hydrophobic pockets in enzymes or DNA, as seen in docking studies of similar thiophene-oxadiazole hybrids .
Table 2: Substituent Effects on Pyridazinone Derivatives
| Compound | Aromatic Substituent | Key Properties | Potential Biological Impact |
|---|---|---|---|
| Target Compound | Thiophene-2-yl | Sulfur-mediated π-interactions | Enhanced binding to sulfur-rich targets |
| 4-Fluoro-2-Methoxyphenyl Analogue | 4-Fluoro-2-methoxyphenyl | Electron-withdrawing effects, H-bonding | Increased enzyme inhibition potential |
| Chlorophenyl Derivative | Chlorophenyl | Hydrophobicity, steric bulk | Improved DNA intercalation |
Biocatalytic and Docking Insights
Biocatalytic Behavior of Thiophene-Containing Analogues
Studies on 2-amino-3-(thiophen-2-yl)propanoic acid highlight the role of the thiophene ring in ammonia elimination reactions, suggesting that the sulfur atom may stabilize transition states or interact with catalytic residues in enzymes like phenylalanine ammonia-lyase (PAL) . This implies that the target compound’s thiophene group could similarly influence its metabolic stability or biocatalytic utility.
Docking Studies of Thiophene-Oxadiazole Hybrids
A structurally related compound, 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid, exhibited a binding energy of −6.58 kcal/mol with DNA, attributed to thiophene-mediated intercalation and hydrogen bonding .
Biological Activity
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid, also known by its CAS number 1017378-02-7, is an organic compound with notable biological activities. This compound features a unique structure that includes a thiophene ring and a pyridazin moiety, which contribute to its pharmacological potential.
- IUPAC Name : 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanoic acid
- Molecular Formula : C11H10N2O3S
- Molecular Weight : 250.27 g/mol
- Purity : 95% .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. This suggests that the compound may possess similar properties, making it a candidate for further investigation in antimicrobial applications.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer effects. In vitro studies on related pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound demonstrated an IC50 value indicating significant cytotoxicity against sensitive cell lines .
Anti-inflammatory Effects
The presence of the thiophene ring may enhance the anti-inflammatory potential of this compound. Thiophene derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be leveraged for developing treatments for inflammatory diseases.
Case Studies and Research Findings
A recent study highlighted the molecular docking of similar compounds with targets such as PPARγ and VEGFR2, showing promising binding affinities that could translate into therapeutic effects .
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiophene derivatives | Inhibition of bacterial growth |
| Anticancer | Pyridazine analogs | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiophene derivatives | Inhibition of cytokine production |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory responses.
- Receptor Modulation : Potential modulation of receptors such as PPARγ could play a role in its anti-inflammatory and anticancer activities.
- Induction of Apoptosis : Similar compounds have shown ability to trigger programmed cell death in cancer cells.
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach involves:
- Step 1 : Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form the dihydropyridazine core.
- Step 2 : Introduction of the propanoic acid moiety via nucleophilic substitution or Michael addition. Critical reagents include palladium catalysts for cross-coupling reactions and chiral auxiliaries for stereoselective synthesis. Reaction conditions (e.g., pH 8.8 Tris buffer for biocatalytic steps) and purification via column chromatography are essential for high yields .
Q. How is the compound characterized spectroscopically and structurally?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and proton environments, particularly distinguishing thiophene protons (δ 6.8–7.5 ppm) and pyridazine carbonyl groups (δ 165–170 ppm).
- X-ray Crystallography : Software like WinGX and ORTEP (via single-crystal diffraction) resolves bond lengths and angles, confirming the planar dihydropyridazine ring and dihedral angles between thiophene and pyridazine moieties .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 279.08) .
Q. What stability considerations are critical under experimental conditions?
- pH Sensitivity : The compound may undergo hydrolysis in acidic/basic conditions due to the labile pyridazinone ring. Stability testing via HPLC at pH 2–12 is recommended.
- Light and Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene moiety .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur and pyridazine carbonyl are reactive toward alkylation or oxidation .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes in ammonia elimination pathways). The propanoic acid group often participates in hydrogen bonding with active-site residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control for Stereochemistry : Use chiral HPLC to isolate enantiomers, as racemic mixtures may exhibit conflicting activities (e.g., biocatalytic ammonia elimination vs. non-specific binding) .
- Assay Standardization : Normalize enzyme activity measurements (e.g., SwCNTNH-PAL biocatalyst load at 6 mg/mL in Tris buffer) to minimize batch-to-batch variability .
Q. What structure-activity relationships (SAR) guide modifications of the thiophene or pyridazine rings?
- Thiophene Modifications : Substituents at the 5-position (e.g., fluorine) enhance metabolic stability but reduce solubility. Bromination increases electrophilicity for nucleophilic attack .
- Pyridazine Core : Replacing the 6-oxo group with a thioether improves membrane permeability but may reduce hydrogen-bonding capacity .
- Propanoic Acid Chain : Shortening to acetic acid lowers logP but may compromise target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
